molecular formula C14H9N3O2S2 B2457254 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one CAS No. 866156-96-9

5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Katalognummer: B2457254
CAS-Nummer: 866156-96-9
Molekulargewicht: 315.37
InChI-Schlüssel: NGYMWKJPYGZNMY-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a heterocyclic compound with a molecular formula of C14H9N3O2S2 and a molecular weight of 315.37 g/mol . This compound is known for its unique structure, which includes a thiazolidinone ring and a pyrazinyloxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Eigenschaften

IUPAC Name

(5E)-5-[(4-pyrazin-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S2/c18-13-11(21-14(20)17-13)7-9-1-3-10(4-2-9)19-12-8-15-5-6-16-12/h1-8H,(H,17,18,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYMWKJPYGZNMY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-(2-pyrazinyloxy)benzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli12 µg/mL
Pseudomonas aeruginosa18 µg/mL

These results indicate the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Induction of Apoptosis in Cancer Cells

A study investigated the effects of this compound on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in significant cell death, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antioxidant Properties

The antioxidant activity of thiazole derivatives has been documented in several studies. The compound exhibits the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)
5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one25
Standard Antioxidant (Ascorbic Acid)20

The antioxidant capacity suggests potential applications in preventing oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action of 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one can be compared with other similar compounds such as:

The uniqueness of 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a thiazole ring and a thioxo group, which contributes to its reactivity and biological properties. The structural formula is as follows:

C13H10N2O2S\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown broad-spectrum activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various thiazole derivatives, including 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one, it was found to exhibit significant inhibitory effects against:

  • Gram-positive bacteria : Staphylococcus aureus (including MRSA strains)
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
  • Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 50 µg/mL, indicating potent activity comparable to standard antibiotics .

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Klebsiella pneumoniae50
Candida albicans20

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. The compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

Research involving A549 human lung adenocarcinoma cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The cytotoxicity was evaluated using an MTT assay, comparing the effects with standard chemotherapeutic agents like cisplatin.

Compound Concentration (µM)Cell Viability (%)
1090
5070
10040

The results indicated that at higher concentrations (100 µM), the compound effectively inhibited cell growth, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The thiazole ring is known for its role in disrupting microbial cell wall synthesis and interfering with nucleic acid metabolism in cancer cells. Further studies are needed to elucidate the precise mechanisms at play.

Q & A

Q. What are the common synthetic routes for 5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via a Schiff base formation between a substituted benzaldehyde (e.g., 4-(2-pyrazinyloxy)benzaldehyde) and a thiazolidinone precursor (e.g., 2-thioxo-1,3-thiazolan-4-one), followed by cyclization under acidic or thermal conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or acetic acid), and reaction time. For instance, sodium acetate can act as a base to facilitate imine formation, while refluxing in acetic acid promotes cyclization. Purity is enhanced via recrystallization from DMF-ethanol mixtures .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • 1H/13C NMR : Key signals include the thioxo (C=S) resonance at ~170 ppm (13C) and aromatic protons from the pyrazinyl and phenyl groups (δ 7.2–8.5 ppm in 1H NMR) .
  • X-ray crystallography : Resolves the (E)-configuration of the methylidene group and planar geometry of the thiazolidinone ring .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 305 [M+1] for analogs) confirm molecular weight .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening includes:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thioxo group’s nucleophilic reactivity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., pyrazinyloxy vs. methoxy) influence the compound’s reactivity and bioactivity?

Electron-withdrawing groups (e.g., pyrazinyloxy) enhance electrophilicity at the methylidene carbon, increasing reactivity in nucleophilic additions. This also modulates binding to biological targets (e.g., kinase ATP pockets). Comparative studies of analogs show that methoxy groups reduce antibacterial potency by 30–50% compared to pyrazinyloxy derivatives .

Q. What computational methods can predict binding modes of this compound with biological targets?

  • Molecular docking (AutoDock/Vina) : Models interactions with enzymes (e.g., HIV-1 protease) using the thioxo group as a hydrogen-bond acceptor .
  • DFT calculations : Predict charge distribution and frontier molecular orbitals to explain regioselectivity in reactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can discrepancies in reported biological activity data (e.g., IC50 variability) be systematically addressed?

  • Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • SAR studies : Compare substituent effects across analogs to identify outliers .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the thioxo or pyrazinyl positions .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous solubility and sustained release .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to create salts with improved dissolution rates .

Methodological Considerations

Q. What are the best practices for analyzing reaction intermediates during synthesis?

  • TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track Schiff base formation .
  • In-situ IR : Detect C=N stretching (~1600 cm<sup>−1</sup>) and C=S (~1200 cm<sup>−1</sup>) bands .
  • Isolation via column chromatography : Employ gradient elution (hexane → ethyl acetate) to separate intermediates .

Q. How can researchers resolve contradictory data in crystallographic studies (e.g., bond length anomalies)?

  • Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) to validate packing motifs .
  • Twinned crystal refinement : Use software like SHELXL to model disordered regions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.